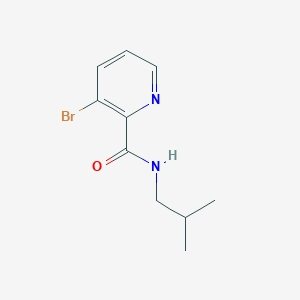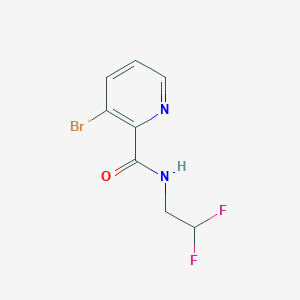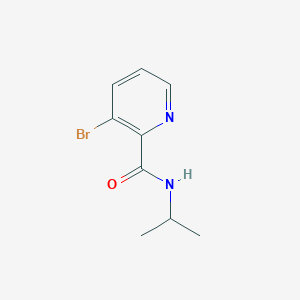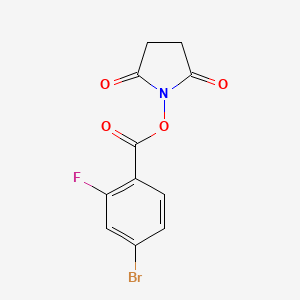
(3-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone is an organic compound that belongs to the class of heterocyclic compounds It features a bromopyridine moiety linked to a piperazine ring via a methanone group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Bromination of Pyridine: Pyridine is brominated using bromine or a brominating agent to yield 3-bromopyridine.
Formation of Piperazine Derivative: 4-methylpiperazine is synthesized or obtained commercially.
Coupling Reaction: The 3-bromopyridine is then coupled with 4-methylpiperazine in the presence of a coupling agent such as a base or a catalyst to form the final product.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.
Coupling Reactions: The methanone group can engage in coupling reactions with various nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidized forms of the piperazine ring.
Reduction Products: Reduced forms of the piperazine ring.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology and Medicine:
Pharmacological Research: Investigated for its potential as a pharmacophore in drug design.
Antimicrobial Agents: Studied for its antimicrobial properties.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Agrochemicals: Explored for its potential use in agrochemical formulations.
作用机制
The mechanism of action of (3-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can facilitate binding to biological targets, while the piperazine ring can enhance solubility and bioavailability.
相似化合物的比较
- (5-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone
- 5-bromo-2-(piperazin-1-yl)pyrimidine
Uniqueness:
- Structural Features: The specific positioning of the bromine atom and the methanone linkage to the piperazine ring make (3-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone unique.
- Reactivity: The compound’s reactivity profile is distinct due to the electronic effects of the bromine atom and the piperazine ring.
属性
IUPAC Name |
(3-bromopyridin-2-yl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c1-14-5-7-15(8-6-14)11(16)10-9(12)3-2-4-13-10/h2-4H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEAXUGQYYKFBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














